molecular formula C24H28Br2N2O4 B1667943 Brovanexine CAS No. 54340-61-3

Brovanexine

Número de catálogo B1667943
Número CAS: 54340-61-3
Peso molecular: 568.3 g/mol
Clave InChI: DQTRREPKGJIABH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brovanexine is an expectorant possessing both the secretagogic action selectively on SG and a mucolytic action toward acid glycoproteins in granules of secretory cells.

Aplicaciones Científicas De Investigación

Pulmonary Surfactant Stimulation

Brovanexine, a bromhexine derivative, has been researched for its impact on the respiratory tract, specifically its secretagogic action on submucosal glands and mucolytic action toward acid glycoproteins. One study found that brovanexine stimulated the secretion of pulmonary surfactant, particularly disaturated phosphatidylcholine, in rats. This suggests potential applications in enhancing lung health by stimulating surfactant production (Takeda, Shimoyama, Misawa, & Yanaura, 1983).

Expectorant Effects on Tracheal Secretory Cells

Another research focused on the expectorant effects of brovanexine, examining its impact on tracheal secretory cells in dogs. The study highlighted its action on goblet cells and submucosal glands, leading to changes in cellular secretions. These findings point to brovanexine’s potential in treating conditions involving tracheal secretions (Takeda, Kasamatsu, Misawa, & Yanaura, 1983).

Impact on Mucus Glycoproteins

Further research delved into brovanexine's effect on mucus glycoproteins in tracheal secretory cells. In dogs, brovanexine treatment influenced the secretion of mucus glycoproteins, suggesting its potential application in managing respiratory conditions involving mucus production (Yamazaki, Shimo, Tanaka, Kubo, Ito, Yanaura, & Takeda, 1983).

Repeated Treatment Effects

A study on the effects of repeated treatments with brovanexine and its derivative BR-227 in rats highlighted their impact on tracheal submucosal glands. The research indicates that brovanexine has a secretagogic action on these glands, suggesting its utility in conditions requiring modulation of tracheal secretions (Takeda, Shimoyama, Misawa, Yanaura, Yamazaki, & Kubo, 1984).

Pharmacological Effects on Respiratory Tract

Research comparing the pharmacological effects of brovanexine and bromhexine on the respiratory tract system noted that brovanexine increased the output volume of respiratory tract fluid and reduced its viscosity. This research emphasizes brovanexine's potential as an expectorant with significant implications for respiratory health (Kaśe, Hidaka, Miyata, Takahama, Okano, Kubo, & Yamazaki, 1984).

Synthesis and Pharmaceutical Applications

Brovanexine's synthesis and its role in pharmaceutical applications have been studied, highlighting its potential in various therapeutic areas. This includes its usage in the synthesis of active pharmaceutical ingredients, suggesting broader applications beyond respiratory health (Song Hong-rui, 2010).

Propiedades

Número CAS

54340-61-3

Nombre del producto

Brovanexine

Fórmula molecular

C24H28Br2N2O4

Peso molecular

568.3 g/mol

Nombre IUPAC

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30)

Clave InChI

DQTRREPKGJIABH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

SMILES canónico

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Apariencia

Solid powder

Otros números CAS

54340-61-3

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

54340-60-2 (mono-hydrochloride)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Bronquimucil
brovanexine
brovanexine monohydrochloride
UR 389

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brovanexine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Brovanexine
Reactant of Route 3
Reactant of Route 3
Brovanexine
Reactant of Route 4
Reactant of Route 4
Brovanexine
Reactant of Route 5
Reactant of Route 5
Brovanexine
Reactant of Route 6
Reactant of Route 6
Brovanexine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.